molecular formula C22H20F6N2O5 B4332155 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

Cat. No.: B4332155
M. Wt: 506.4 g/mol
InChI Key: SXNJNCBQHCRKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexafluoropropoxy group, a morpholinyl group, and a benzamide core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide typically involves multiple steps, including the introduction of the hexafluoropropoxy group and the morpholinyl group to the benzamide core. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,2,3,3,3-Hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F6N2O5/c23-20(21(24,25)22(26,27)28)35-17-5-1-14(2-6-17)19(32)29-15-3-7-16(8-4-15)34-13-18(31)30-9-11-33-12-10-30/h1-8,20H,9-13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNJNCBQHCRKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-(1,2,2,3,3,3-hexafluoropropoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.